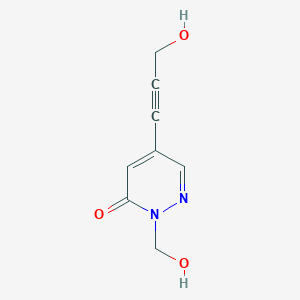
2-Benzyl-5,7-dichloro-1,2,3,4-tetrahydro-2,6-naphthyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Benzyl-5,7-dichloro-1,2,3,4-tetrahydro-2,6-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by its unique structure, which includes a benzyl group and two chlorine atoms attached to a tetrahydro-naphthyridine core. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-5,7-dichloro-1,2,3,4-tetrahydro-2,6-naphthyridine typically involves multi-step reactions. One common method includes the reaction of 1-benzyl-3-oxo-piperidine-4-carboxylate hydrochloride with urea under specific conditions . This reaction proceeds through a series of intermediate steps, ultimately yielding the desired naphthyridine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of microwave-assisted synthesis and solvent-free reactions with catalysts such as potassium fluoride on basic alumina . These methods enhance the efficiency and yield of the compound, making it feasible for industrial applications.
化学反应分析
Types of Reactions
2-Benzyl-5,7-dichloro-1,2,3,4-tetrahydro-2,6-naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) are used for oxidation reactions.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as organolithium compounds and Grignard reagents are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
科学研究应用
2-Benzyl-5,7-dichloro-1,2,3,4-tetrahydro-2,6-naphthyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-Benzyl-5,7-dichloro-1,2,3,4-tetrahydro-2,6-naphthyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
相似化合物的比较
Similar Compounds
1,6-Naphthyridine: Shares a similar core structure but differs in functional groups and substitution patterns.
1,5-Naphthyridine: Another isomer with distinct chemical properties and applications.
Uniqueness
2-Benzyl-5,7-dichloro-1,2,3,4-tetrahydro-2,6-naphthyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
属性
分子式 |
C15H14Cl2N2 |
|---|---|
分子量 |
293.2 g/mol |
IUPAC 名称 |
2-benzyl-5,7-dichloro-3,4-dihydro-1H-2,6-naphthyridine |
InChI |
InChI=1S/C15H14Cl2N2/c16-14-8-12-10-19(7-6-13(12)15(17)18-14)9-11-4-2-1-3-5-11/h1-5,8H,6-7,9-10H2 |
InChI 键 |
QPAXZMKACUEWDM-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CC2=CC(=NC(=C21)Cl)Cl)CC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-(2-Azabicyclo[2.2.1]hept-5-yl)imidazo[1,5-c]pyrimidine-7-carboxamide](/img/structure/B13112546.png)


![1-nitro-4-[(1E)-prop-1-en-1-yl]benzene](/img/structure/B13112573.png)





![2-Ethylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13112620.png)

